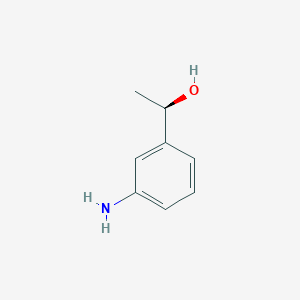

(1R)-1-(3-aminophenyl)ethan-1-ol

Description

Properties

IUPAC Name |

(1R)-1-(3-aminophenyl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c1-6(10)7-3-2-4-8(9)5-7/h2-6,10H,9H2,1H3/t6-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPKNDHZQPGMLCJ-ZCFIWIBFSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC(=CC=C1)N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

201939-71-1 | |

| Record name | (1R)-1-(3-aminophenyl)ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1r 1 3 Aminophenyl Ethan 1 Ol and Its Stereoisomers

Strategies for Racemic Synthesis of 1-(3-aminophenyl)ethan-1-ol

The preparation of a racemic mixture of 1-(3-aminophenyl)ethan-1-ol serves as a foundational step, often preceding chiral resolution or as a benchmark for the development of asymmetric syntheses. The primary methods involve the reduction of a carbonyl precursor or the amination of a suitable substrate.

Conventional Reduction Approaches for Carbonyl Precursors

The most direct route to racemic 1-(3-aminophenyl)ethan-1-ol involves the reduction of the corresponding ketone, 3-aminoacetophenone. This transformation can be achieved using various reducing agents.

A common laboratory method for the reduction of ketones is the use of sodium borohydride (B1222165) (NaBH₄). This reagent is known for its chemoselectivity, typically reducing ketones and aldehydes without affecting less reactive functional groups like nitro groups. echemi.comstackexchange.com For instance, the treatment of 3'-nitroacetophenone (B493259) with sodium borohydride results in the selective reduction of the carbonyl group to a hydroxyl group, while leaving the nitro group intact. echemi.comstackexchange.com Subsequent reduction of the nitro group, for example using tin and hydrochloric acid (Sn/HCl), would then yield 3-aminoacetophenone. echemi.comstackexchange.comchemicalforums.com Alternatively, starting directly with 3-aminoacetophenone, reduction with sodium borohydride would furnish the desired racemic 1-(3-aminophenyl)ethan-1-ol. chegg.com

Another approach involves catalytic hydrogenation. For the reduction of the nitro group in 3-nitroacetophenone to form 3-aminoacetophenone, Raney nickel is an effective catalyst under hydrogen pressure. prepchem.com The resulting 3-aminoacetophenone can then be reduced to the target alcohol.

Table 1: Conventional Reduction Approaches for 1-(3-aminophenyl)ethan-1-ol Synthesis

| Precursor | Reducing Agent/Catalyst | Product | Reference |

| 3-Nitroacetophenone | 1. Sn/HCl2. NaBH₄ | 1-(3-aminophenyl)ethan-1-ol | echemi.comstackexchange.com |

| 3-Nitroacetophenone | 1. Raney Nickel, H₂2. NaBH₄ | 1-(3-aminophenyl)ethan-1-ol | prepchem.com |

| 3-Aminoacetophenone | NaBH₄ | 1-(3-aminophenyl)ethan-1-ol | chegg.com |

Amination Reactions in 1-(3-aminophenyl)ethan-1-ol Synthesis

Reductive amination provides an alternative pathway to synthesize amines. This process involves the reaction of an aldehyde or ketone with ammonia (B1221849) or an amine in the presence of a reducing agent. openstax.org To synthesize 1-(3-aminophenyl)ethan-1-ol, one could envision a strategy starting from a suitable carbonyl compound. For example, the reductive amination of a hydroxy-ketone could be a potential route, although direct amination to form the primary amine of 1-(3-aminophenyl)ethan-1-ol is less commonly reported than the reduction of the corresponding amino-ketone.

The Gabriel synthesis is another classical method for preparing primary amines. libretexts.org This method involves the alkylation of phthalimide (B116566) with an alkyl halide, followed by hydrolysis. libretexts.org While theoretically applicable, this route would require the synthesis of a suitable halo-substituted precursor, such as 1-(3-(1-haloethyl)phenyl)ethan-1-ol, which may be a more complex starting material to access.

Enantioselective Synthesis of (1R)-1-(3-aminophenyl)ethan-1-ol

The production of enantiomerically pure this compound is crucial for its application in stereospecific contexts. This is predominantly achieved through asymmetric catalytic hydrogenation and reduction methods, which employ chiral catalysts to control the stereochemical outcome of the reaction. researchgate.netnih.govacs.orguwindsor.ca

Asymmetric Catalytic Hydrogenation and Reduction Methods

Asymmetric hydrogenation and transfer hydrogenation are powerful tools for the enantioselective reduction of prochiral ketones to chiral alcohols. prepchem.comacs.org These methods rely on the use of a chiral catalyst, which creates a chiral environment around the substrate, leading to the preferential formation of one enantiomer over the other.

Transition Metal-Catalyzed Systems in Enantioselective Synthesis

Transition metals, particularly ruthenium, rhodium, and iridium, are widely used in asymmetric hydrogenation and transfer hydrogenation due to their high catalytic activity. thieme-connect.comresearchgate.net These metals are typically complexed with chiral ligands, which are the source of the enantioselectivity.

A prominent example is the use of ruthenium catalysts. The combination of a ruthenium precursor with a chiral diphosphine ligand, such as BINAP, and a chiral diamine ligand, like DPEN, has proven to be highly effective for the asymmetric hydrogenation of aromatic ketones. nih.govnih.gov For the synthesis of this compound, the asymmetric hydrogenation of 3-aminoacetophenone using a chiral Ru(II) catalyst would be a key step. The enantioselectivity of these reactions is often high, with enantiomeric excesses (ee) frequently exceeding 90%. nih.gov

Iridium-based catalysts have also emerged as powerful tools for asymmetric transfer hydrogenation. researchgate.net For instance, iridium complexes stabilized by L-proline have been used for the asymmetric hydrogenation of acetophenone (B1666503) and its derivatives, achieving good enantioselectivity. pku.edu.cn The use of a chiral modifier, such as (1S,2S)-DPEN, can further enhance the reaction rate and enantioselectivity. pku.edu.cn

Rhodium catalysts, often in combination with chiral P,N-ligands, are effective for the asymmetric hydrosilylation of ketones, which, after hydrolysis of the resulting silyl (B83357) ether, yields the chiral alcohol. acs.org

Table 2: Transition Metal-Catalyzed Enantioselective Synthesis of Chiral Alcohols

| Catalyst System | Substrate | Product Configuration | Enantiomeric Excess (ee) | Reference |

| RuCl₂(S)-tolbinap | tert-alkyl ketones | (S)-alcohol | up to 14% | nih.gov |

| Ir(IMe)₂(L-Pro)(H)(I) | Aryl ketones | (R) or (S)-alcohol | up to >99% | researchgate.net |

| [Rh(cod)Cl]₂ / L64 (P,N-ligand) | Prochiral ketones | Not specified | 22-94% | acs.org |

| 5% Ir/L-Proline-γ-Al₂O₃ with (1S,2S)-DPEN | Acetophenone | (R)-phenylethanol | 71.3% | pku.edu.cn |

Organocatalytic Approaches to Chiral this compound

Organocatalysis, the use of small organic molecules as catalysts, has become a significant area of research in asymmetric synthesis. uwindsor.canih.gov For the enantioselective reduction of ketones, chiral oxazaborolidine catalysts, such as the Corey-Bakshi-Shibata (CBS) catalyst, are well-established. uwindsor.ca These catalysts, used in conjunction with a stoichiometric reducing agent like borane (B79455) or catecholborane, can achieve high levels of enantioselectivity in the reduction of various ketones. wikipedia.org

Another organocatalytic approach involves the use of chiral Brønsted acids. rsc.org For example, BINOL-derived N-triflyl phosphoramides have been used to catalyze the asymmetric iminium ion cyclization of 2-alkenylbenzaldimines, demonstrating the potential of chiral Brønsted acids in controlling stereochemistry. rsc.org While not a direct reduction, these types of catalysts could potentially be adapted for the asymmetric reduction of imines or related functional groups.

The development of organocatalytic methods for the direct enantioselective reduction of 3-aminoacetophenone to this compound is an active area of research, offering a metal-free alternative to transition metal catalysis.

Chiral Auxiliary-Mediated Synthesis of this compound

Chiral auxiliaries are stereogenic compounds temporarily incorporated into a synthetic route to guide the formation of a specific stereoisomer. wikipedia.org Once the desired stereochemistry is established, the auxiliary can be removed and often recycled. wikipedia.org This strategy is a cornerstone of asymmetric synthesis. sigmaaldrich.com

Several types of chiral auxiliaries are available, including oxazolidinones, pseudoephedrine and pseudoephenamine, and camphorsultam. wikipedia.org For instance, Evans oxazolidinone auxiliaries are widely used. harvard.edu They are acylated to form imides, and the resulting enolates undergo highly diastereoselective alkylations. harvard.edu Pseudoephedrine can be reacted with a carboxylic acid to form an amide, and subsequent deprotonation and reaction with an electrophile, like an alkyl halide, proceeds with high stereocontrol. wikipedia.org The methyl group on the pseudoephedrine directs the incoming group, resulting in a product that is syn to the methyl group and anti to the hydroxyl group. wikipedia.org

A notable example is the use of pseudoephenamine, which offers advantages over the more regulated pseudoephedrine. nih.govharvard.edu Amides derived from pseudoephenamine are highly crystalline, aiding in purification, and exhibit excellent stereocontrol in alkylation reactions. nih.govharvard.edu The synthesis of both enantiomers of pseudoephenamine is well-established, making it a practical choice for asymmetric synthesis. nih.govharvard.edu

The general workflow for using a chiral auxiliary involves:

Attachment of the chiral auxiliary to a precursor of the target molecule.

A diastereoselective reaction to create the desired stereocenter.

Removal of the chiral auxiliary to yield the enantiomerically enriched product.

Chiral Pool Approaches Utilizing Related Precursors to this compound

The chiral pool is the collection of readily available, enantiomerically pure natural products like amino acids, sugars, and terpenes. wikipedia.org This approach leverages the inherent chirality of these starting materials to synthesize more complex chiral molecules, often preserving the original stereochemistry throughout the reaction sequence. wikipedia.org This can be a highly efficient strategy, especially when the target molecule shares structural similarities with a cheap, enantiopure natural product. wikipedia.org

For instance, L-malic acid, a component of the chiral pool, has been used in the synthesis of various natural products. researchgate.net Similarly, amino acids like D-serine and D-tryptophan have served as chiral precursors in the total synthesis of complex molecules such as (–)-α-kainic acid and (+)-aszonalenin, respectively. mdpi.com The diverse functional groups and inherent chirality of amino acids make them versatile starting points for asymmetric synthesis. mdpi.com

The synthesis of this compound could potentially start from a chiral precursor like an amino acid or a hydroxy acid, where the existing stereocenter directs the formation of the new stereocenter in the target molecule.

Resolution Techniques for Enantiopure this compound

Resolution is the process of separating a racemic mixture (a 50:50 mixture of two enantiomers) into its individual, enantiomerically pure components.

Diastereomeric Salt Formation and Crystallization-Induced Diastereoisomer Transformation (CIDT) for 1-(3-aminophenyl)ethan-1-ol

A common resolution method involves reacting the racemic amine with a chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts. Since diastereomers have different physical properties, they can often be separated by fractional crystallization.

Crystallization-Induced Diastereomer Transformation (CIDT) is a powerful enhancement of this technique. researchgate.netresearchgate.net In CIDT, the less soluble diastereomeric salt crystallizes from the solution, while the more soluble diastereomer remains in the liquid phase. researchgate.net Crucially, the diastereomer in solution is in equilibrium with its epimer (the other diastereomer). researchgate.netrsc.org This equilibrium can be facilitated by a base or other catalyst, which allows the more soluble diastereomer to continuously convert into the less soluble one, which then crystallizes out. rsc.orgnih.gov This dynamic process can theoretically convert the entire mixture into a single, crystalline diastereomer, leading to a yield of up to 100%. researchgate.net

For the resolution of 1-(3-aminophenyl)ethan-1-ol, a chiral acid like tartaric acid or a derivative could be used to form diastereomeric salts. By carefully selecting the solvent and conditions to allow for epimerization in the solution phase, a CIDT process could be developed to isolate the desired this compound as a single diastereomeric salt with high efficiency.

Kinetic Resolution Strategies for 1-(3-aminophenyl)ethan-1-ol

Kinetic resolution is a process where one enantiomer of a racemic mixture reacts faster with a chiral catalyst or reagent than the other. researchgate.net This difference in reaction rates allows for the separation of the two enantiomers. mdpi.com A significant drawback of traditional kinetic resolution is that the maximum theoretical yield for the converted enantiomer is 50%. mdpi.com

However, in a dynamic kinetic resolution (DKR), the slow-reacting enantiomer is continuously racemized back to the racemic mixture, allowing for a theoretical yield of 100% of the desired product. mdpi.com For a DKR to be effective, the rate of racemization must be faster than or at least equal to the rate of the reaction of the faster-reacting enantiomer.

Various catalytic systems can be employed for kinetic resolution, including enzymatic and non-enzymatic methods. For example, palladium-catalyzed enantioselective C-H iodination has been used for the kinetic resolution of chiral amines with high selectivity. nih.gov This method can be used to prepare a wide range of chiral ortho-iodinated α-branched benzylamines, β-amino acids, and amino alcohols. nih.gov

Chromatographic Enantioseparation of 1-(3-aminophenyl)ethan-1-ol

Chromatographic techniques can also be used to separate enantiomers. This is typically achieved by using a chiral stationary phase (CSP) in a high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) system. mdpi.com The chiral stationary phase interacts differently with each enantiomer, causing them to travel through the column at different rates and thus be separated.

Various types of CSPs are available, including those based on polysaccharides, proteins, and cyclodextrins. mdpi.comnih.gov For the separation of amino-alcohols like 1-(3-aminophenyl)ethan-1-ol, polysaccharide-based CSPs, such as Chiralpak columns, have proven to be effective. nih.gov The choice of mobile phase, which can include additives like acids or bases, is crucial for achieving good separation and peak shape. nih.govresearchgate.net

Table 1. Chromatographic Conditions for Enantioseparation

| Technique | Chiral Stationary Phase | Mobile Phase | Detection | Reference |

| HPLC | Chirobiotic T2 | MeOH/AcOH/TEA (100/0.01/0.01 v/v/v) | 205 nm | researchgate.net |

| HPLC | Chirobiotic R | MeOH/AcOH/TEA (100/0.1/0.1 v/v/v) | 205 nm | researchgate.net |

| HPLC | Chirobiotic TAG | 0.1% aqueous TEAA (pH 4.1)/MeOH (10/90 v/v) | 205 nm | researchgate.net |

| SFC | Chiralpak IA, IB, IC, ID, IE | CO2 with co-solvents (e.g., MeOH, EtOH) and additives | Not specified | nih.gov |

Derivatization from Advanced Intermediates Preceding this compound

The synthesis of this compound can also be approached by modifying an advanced intermediate that already possesses the desired stereochemistry. An example of a related starting material is 1-(3-aminophenyl)ethanone, a versatile aromatic ketone used in the synthesis of various pharmaceuticals and other chemicals. nbinno.com

A potential synthetic route could involve the asymmetric reduction of the ketone group in 1-(3-aminophenyl)ethanone to produce the chiral alcohol. This reduction can be achieved using a chiral reducing agent or a catalyst that directs the hydride attack to one face of the carbonyl group, leading to the desired (1R) enantiomer.

Another strategy could involve starting with a different advanced intermediate, such as a protected amino group or a precursor to the amino group, and then performing the asymmetric reduction, followed by the final deprotection or conversion to the amine. This approach allows for greater flexibility in the choice of reagents and reaction conditions.

Chemical Reactivity and Transformational Pathways of 1r 1 3 Aminophenyl Ethan 1 Ol

Reactions Involving the Aminophenyl Moiety of (1R)-1-(3-aminophenyl)ethan-1-ol

The aminophenyl group of this compound is characterized by the presence of an amino group on a phenyl ring, which dictates its reactivity in various transformations.

Electrophilic Aromatic Substitution on the Phenyl Ring

The amino group is a potent activating group and an ortho-, para-director in electrophilic aromatic substitution reactions. This directing effect is a consequence of the resonance stabilization of the arenium ion intermediate, where the non-bonding electrons of the nitrogen atom can delocalize to stabilize the positive charge. In the case of this compound, the hydroxyl-bearing ethyl group at the meta position relative to the amino group also influences the regioselectivity of these reactions.

| Reaction Type | Reagents and Conditions | Expected Major Products |

| Nitration | HNO₃, H₂SO₄ | 2-nitro-5-(1-hydroxyethyl)aniline and 4-nitro-3-(1-hydroxyethyl)aniline |

| Halogenation | Br₂, FeBr₃ | 2-bromo-5-(1-hydroxyethyl)aniline and 4-bromo-3-(1-hydroxyethyl)aniline |

| Sulfonation | Fuming H₂SO₄ | 2-amino-4-(1-hydroxyethyl)benzenesulfonic acid |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | N-acylated product favored due to Lewis acid coordination with the amino group. |

Detailed Research Findings:

While specific studies on the electrophilic aromatic substitution of this compound are not extensively documented in publicly available literature, the principles of electrophilic aromatic substitution on substituted anilines are well-established. The amino group's directing effect is dominant, leading to substitution primarily at the positions ortho and para to it. However, the steric bulk of the (1R)-1-hydroxyethyl group may influence the ratio of ortho to para products. Under strongly acidic conditions, such as those used for nitration and sulfonation, the amino group is protonated to form the anilinium ion (-NH3+), which is a deactivating, meta-directing group. This can lead to a more complex mixture of products.

Functionalization of the Amino Group

The nucleophilic nature of the primary amino group allows for a variety of functionalization reactions, including acylation, alkylation, and diazotization.

Acylation: The amino group readily reacts with acylating agents like acid chlorides and anhydrides to form amides. This reaction is often performed in the presence of a base to neutralize the acid byproduct.

Alkylation: Direct alkylation of the amino group with alkyl halides can be challenging to control and may lead to over-alkylation, yielding secondary and tertiary amines, as well as quaternary ammonium (B1175870) salts. Reductive amination provides a more controlled method for introducing alkyl groups.

Diazotization: Treatment of the aromatic primary amine with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures (0-5 °C) leads to the formation of a diazonium salt. This intermediate is highly versatile and can be used to introduce a wide range of substituents onto the aromatic ring via Sandmeyer, Schiemann, and other related reactions.

| Reaction Type | Reagents and Conditions | Product |

| Acylation | Acetyl chloride, pyridine | N-(3-((1R)-1-hydroxyethyl)phenyl)acetamide |

| Alkylation (Reductive Amination) | Aldehyde/Ketone, NaBH(OAc)₃ | N-alkylated this compound |

| Diazotization | NaNO₂, HCl, 0-5 °C | (1R)-1-(3-diazoniophenyl)ethan-1-ol chloride |

Reactions Involving the Chiral Hydroxyl Group of this compound

The secondary alcohol functionality at the chiral center is another key site for chemical transformations.

Oxidation and Reduction Pathways of the Alcohol Functionality

Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, 3-aminoacetophenone, using a variety of oxidizing agents. The choice of reagent can be critical to avoid side reactions, particularly oxidation of the amino group. Milder reagents like pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane are often preferred.

Reduction: While the alcohol is already in a reduced state, the corresponding ketone, 3-aminoacetophenone, can be reduced back to this compound. Stereoselective reduction of the ketone can be achieved using chiral reducing agents to favor the formation of one enantiomer.

| Reaction Type | Reagents and Conditions | Product |

| Oxidation | Pyridinium chlorochromate (PCC), CH₂Cl₂ | 3-Aminoacetophenone |

| Reduction (of corresponding ketone) | NaBH₄, MeOH | (±)-1-(3-aminophenyl)ethan-1-ol |

| Asymmetric Reduction (of corresponding ketone) | Chiral reducing agent (e.g., CBS reagent) | This compound or (1S)-1-(3-aminophenyl)ethan-1-ol |

Substitution Reactions at the Stereocenter

Substitution reactions at the chiral carbinol center are crucial for introducing new functionalities with control over the stereochemistry. These reactions typically proceed via an SN2 mechanism, resulting in an inversion of the stereochemical configuration.

Mitsunobu Reaction: This reaction allows for the conversion of the alcohol into a variety of other functional groups, such as esters, ethers, and azides, with inversion of stereochemistry. The reaction employs a phosphine (B1218219) (e.g., triphenylphosphine) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD).

Appel Reaction: This reaction converts the alcohol into the corresponding alkyl halide, again with inversion of configuration. It is carried out using a combination of a phosphine and a carbon tetrahalide (e.g., CBr₄ or CCl₄).

Cooperative Reactivity and Multi-site Functionalization of this compound

The presence of both an amino and a hydroxyl group allows for sequential or one-pot reactions that functionalize both sites, leading to more complex molecular architectures. For instance, the amino group can be protected first, followed by a reaction at the hydroxyl group, and then deprotection of the amino group. Alternatively, under certain conditions, both groups can react simultaneously or in a tandem fashion. An example could be the reaction with a bifunctional reagent that can react with both the amine and the alcohol, leading to the formation of heterocyclic structures.

Reaction Mechanisms Studies Pertaining to this compound Transformations

While specific, in-depth mechanistic studies exclusively focused on this compound are not extensively documented in publicly available literature, the reaction mechanisms for its constituent functional groups are well-established in organic chemistry. The reactivity of this compound can be understood by examining the characteristic transformations of aromatic amines and secondary benzylic alcohols. The chirality at the carbinol center adds a layer of complexity and opportunity for stereoselective synthesis.

Transformations Involving the Amino Group:

The amino group (-NH₂) on the phenyl ring is a versatile functional handle. It can act as a nucleophile and can direct electrophilic substitution on the aromatic ring.

N-Acylation: The amino group readily reacts with acylating agents like acid chlorides or anhydrides in the presence of a base. The mechanism involves the nucleophilic attack of the nitrogen atom on the electrophilic carbonyl carbon of the acylating agent, followed by the elimination of a leaving group (e.g., chloride or carboxylate) to form an amide. This transformation is often used to protect the amino group or to introduce new functionalities.

Electrophilic Aromatic Substitution: The amino group is a powerful activating group and directs electrophiles to the ortho and para positions of the phenyl ring. The lone pair of electrons on the nitrogen atom can be donated to the aromatic system, stabilizing the arenium ion intermediate formed during electrophilic attack. However, under strongly acidic conditions, the amino group is protonated to form an anilinium ion (-NH₃⁺), which is a deactivating and meta-directing group.

Diazotization: Reaction of the primary aromatic amine with nitrous acid (generated in situ from a nitrite salt and a strong acid) at low temperatures yields a diazonium salt. This transformation proceeds through a series of steps involving the formation of the nitrosonium ion (NO⁺) as the key electrophile. The resulting diazonium salt is a highly versatile intermediate that can undergo a variety of substitution reactions (Sandmeyer, Schiemann, etc.) to introduce a wide range of functional groups onto the aromatic ring.

Cyclization Reactions for Heterocycle Synthesis: The amino group, in conjunction with the phenyl ring, can participate in cyclization reactions to form heterocyclic systems. For instance, anilines are common starting materials in the synthesis of quinolines through reactions like the Skraup or Doebner-von Miller synthesis. wikipedia.org The general mechanism of the Skraup synthesis involves the reaction of an aniline (B41778) with glycerol (B35011), an oxidizing agent (like nitrobenzene), and sulfuric acid. wikipedia.org The glycerol is first dehydrated to acrolein, which then undergoes a conjugate addition with the aniline. Subsequent electrophilic cyclization onto the electron-rich aromatic ring, followed by dehydration and oxidation, yields the quinoline (B57606) ring system. While not specifically documented for this compound, its aniline moiety suggests its potential as a substrate in such cyclizations.

Transformations Involving the Hydroxyl Group:

The secondary benzylic alcohol is another key reactive site. Its chirality is a significant feature, and reactions at this center can proceed with either retention or inversion of configuration, depending on the mechanism.

Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, 3-aminoacetophenone. Common oxidizing agents for this transformation include chromium-based reagents (e.g., PCC, PDC) and milder, more selective methods like the Swern or Dess-Martin periodinane oxidation. The mechanism of these oxidations varies with the reagent used but generally involves the formation of an intermediate ester (e.g., chromate (B82759) ester) followed by an elimination step where a base removes the proton from the carbinol carbon.

Esterification and Etherification: The hydroxyl group can be converted into an ester by reaction with a carboxylic acid (Fischer esterification) or an acid chloride/anhydride. It can also be transformed into an ether, for example, through the Williamson ether synthesis, where the alcohol is first deprotonated to form an alkoxide, which then acts as a nucleophile in a substitution reaction with an alkyl halide.

Nucleophilic Substitution: The benzylic nature of the alcohol makes it susceptible to nucleophilic substitution reactions, typically under acidic conditions. The mechanism often proceeds via an Sₙ1 pathway due to the stability of the resulting benzylic carbocation. Protonation of the hydroxyl group by an acid creates a good leaving group (water). Departure of water generates a planar carbocation, which can then be attacked by a nucleophile from either face, potentially leading to racemization if the chiral center is the only stereocenter. However, in some cases, an Sₙ2 mechanism with inversion of configuration may be observed, particularly with strong, non-basic nucleophiles and conditions that disfavor carbocation formation. masterorganicchemistry.com

The following tables summarize the expected outcomes and general mechanistic features of these transformations.

Table 1: Plausible Transformations of the Amino Group in this compound

| Reaction Type | Reagents & Conditions | Product Type | General Mechanism |

| N-Acylation | Acid chloride or anhydride, base (e.g., pyridine, triethylamine) | N-acylated derivative | Nucleophilic acyl substitution |

| Electrophilic Bromination | Br₂, mild conditions | ortho/para-brominated derivative | Electrophilic aromatic substitution |

| Diazotization | NaNO₂, HCl, 0-5 °C | Diazonium salt | Electrophilic substitution by NO⁺ |

| Skraup-type Cyclization | Glycerol, H₂SO₄, oxidizing agent | Substituted quinoline | Conjugate addition, electrophilic cyclization, dehydration, oxidation wikipedia.org |

Table 2: Plausible Transformations of the Hydroxyl Group in this compound

| Reaction Type | Reagents & Conditions | Product Type | General Mechanism |

| Oxidation | PCC, CH₂Cl₂ or Swern oxidation | Ketone (3-Aminoacetophenone) | Elimination from an intermediate ester |

| Fischer Esterification | Carboxylic acid, acid catalyst, heat | Ester | Nucleophilic acyl substitution |

| Williamson Ether Synthesis | 1. Strong base (e.g., NaH) 2. Alkyl halide | Ether | Sₙ2 nucleophilic substitution |

| Nucleophilic Substitution | HBr or HCl (conc.) | Halide | Sₙ1 (via benzylic carbocation) or Sₙ2 masterorganicchemistry.com |

Applications of 1r 1 3 Aminophenyl Ethan 1 Ol in Synthetic Organic Chemistry

(1R)-1-(3-aminophenyl)ethan-1-ol as a Chiral Building Block

The presence of a defined stereocenter makes this compound a sought-after chiral building block. enamine.net Chiral building blocks are essential intermediates in the synthesis of enantiomerically pure pharmaceuticals and other biologically active compounds, as the stereochemistry of a molecule is often critical to its function. enamine.net The development of new drugs increasingly relies on the use of such chiral synthons to optimize the interaction with biological targets, which are themselves chiral. enamine.net

Synthesis of Complex Chiral Molecules Utilizing this compound Scaffolds

The scaffold of this compound provides a robust framework for the synthesis of more intricate chiral molecules. Its functional groups—the amine and the alcohol—offer reactive sites for a variety of chemical modifications, enabling the construction of diverse and complex structures. For instance, chiral amino alcohols are key components in the synthesis of chiral drugs and natural products. The inherent chirality of the starting material is transferred to the final product, ensuring the desired stereochemical outcome.

One notable application is in the synthesis of chiral polythiophenes. Monomeric precursors containing a stereogenic center can be synthesized and subsequently polymerized to create chiral polymers with unique electronic and optical properties. mdpi.com Although specific examples directly employing this compound in this context are not detailed in the provided information, the principle of using chiral monomers to generate chiral polymers is well-established. mdpi.com

Furthermore, the amino and hydroxyl groups can be derivatized to introduce new functionalities and build molecular complexity. For example, the amino group can be acylated or alkylated, and the hydroxyl group can be etherified or esterified, opening pathways to a wide array of chiral compounds.

This compound Derivatives as Chiral Ligands in Asymmetric Catalysis

The derivatization of this compound opens up possibilities for its use in the field of asymmetric catalysis. Chiral ligands derived from this scaffold can coordinate with metal centers to create catalysts that can induce stereoselectivity in chemical reactions.

Design and Synthesis of Ligands Based on this compound Architectures

The amino and hydroxyl functionalities of this compound are key anchoring points for the synthesis of chiral ligands. These groups can be readily modified to introduce phosphine (B1218219), oxazoline, or other coordinating moieties. The rigid phenyl backbone and the defined stereochemistry of the parent molecule are crucial for creating a well-defined chiral environment around the metal center.

The design of such ligands often involves creating bidentate or tridentate structures to ensure stable coordination to the metal. For example, the amino group can be converted into an amide or a Schiff base, and the hydroxyl group can be etherified to introduce another coordinating atom. The resulting ligand can then chelate to a metal, forming a chiral catalyst. The principles of designing chiral ligands by exploiting rotational symmetry, as seen in bisoxazoline (BOX) and tris(oxazolinyl)ethanes (trisox) ligands, can be applied to derivatives of this compound. nih.gov

This compound as a Precursor to Fine Chemical Intermediates (Synthetic Aspects Only)

Beyond its direct use as a chiral building block, this compound serves as a valuable precursor for the synthesis of other important fine chemical intermediates. Its functional groups can be transformed to yield a variety of derivatives with applications in different areas of chemical synthesis.

For example, oxidation of the secondary alcohol would yield the corresponding chiral ketone, 1-(3-aminophenyl)ethanone. This ketone is a known chemical intermediate. matrix-fine-chemicals.combldpharm.com The amino group can be modified or protected, allowing for selective reactions at other parts of the molecule. For instance, the amino group can be diazotized and replaced with other functional groups, further expanding the synthetic utility of the scaffold.

The conversion of this compound into these intermediates provides access to a wider range of chemical structures that can be used in the synthesis of pharmaceuticals, agrochemicals, and materials. nih.govambeed.com

Spectroscopic and Advanced Analytical Characterization of 1r 1 3 Aminophenyl Ethan 1 Ol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of (1R)-1-(3-aminophenyl)ethan-1-ol. Both ¹H and ¹³C NMR provide critical information about the molecular framework.

¹H NMR Spectroscopy: The ¹H NMR spectrum of a related compound, 1-(m-tolyl)ethan-1-ol, shows characteristic signals that can be compared to this compound. For instance, the methyl group protons appear as a doublet, and the methine proton of the stereocenter presents as a quartet. rsc.org The aromatic protons exhibit complex splitting patterns in the aromatic region of the spectrum.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data by providing the number of distinct carbon environments. For 1-(m-tolyl)ethan-1-ol, distinct signals are observed for the methyl carbon, the methine carbon, and the aromatic carbons, including the quaternary carbons. rsc.org

Stereochemical Assignment: Advanced NMR techniques, often involving chiral solvating agents or chiral derivatizing agents, can be employed to determine the absolute configuration of chiral alcohols. For example, the use of a thiourea (B124793) derivative of 2-[(1R)-1-aminoethyl]phenol as a chiral sensor has been effective in the enantiodifferentiation of N-3,5-dinitrobenzoyl derivatives of amino acids, a technique that could be adapted for aminophenyl ethanols. mdpi.com

Table 1: Representative ¹H and ¹³C NMR Data for a Structurally Similar Compound, 1-(m-tolyl)ethan-1-ol rsc.org

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H | 1.49 | Doublet | -CH₃ |

| ¹H | 1.82 | Broad Singlet | -OH |

| ¹H | 2.37 | Singlet | Ar-CH₃ |

| ¹H | 4.87 | Quartet | -CH(OH)- |

| ¹H | 7.08-7.27 | Multiplet | Aromatic Protons |

| ¹³C | 21.4 | CH₃ | Ar-CH₃ |

| ¹³C | 25.1 | CH₃ | -CH₃ |

| ¹³C | 70.4 | CH | -CH(OH)- |

| ¹³C | 122.4, 126.1, 128.2, 128.4 | CH | Aromatic CH |

| ¹³C | 138.1, 145.8 | C | Aromatic Quaternary C |

Note: Data presented is for 1-(m-tolyl)ethan-1-ol and serves as a representative example.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and investigating the fragmentation patterns of this compound.

Molecular Mass Determination: The molecular weight of 1-(3-aminophenyl)ethanol (B1666771) is 137.18 g/mol . nih.gov High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, confirming the elemental composition. For the related compound 3'-aminoacetophenone, the molecular weight is 135.16 g/mol . nih.gov

Fragmentation Analysis: In electron ionization (EI) mass spectrometry, the molecular ion peak for an alcohol may be weak or absent. libretexts.org Key fragmentation pathways for alcohols often involve the cleavage of the carbon-carbon bond adjacent to the oxygen atom and the loss of a water molecule. libretexts.org For amines, alpha-cleavage next to the nitrogen atom is a dominant fragmentation pathway. libretexts.org The mass spectrum of 1-(3-aminophenyl)ethanol shows a top peak at an m/z of 94 and a second highest at 137, which corresponds to the molecular ion. nih.gov The fragmentation of related aromatic compounds can also provide insight. youtube.comyoutube.com

Table 2: Key Mass Spectrometry Data for 1-(3-Aminophenyl)ethanol nih.gov

| Parameter | Value |

| Molecular Weight | 137.18 g/mol |

| Molecular Formula | C₈H₁₁NO |

| Top Peak (m/z) | 94 |

| 2nd Highest Peak (m/z) | 137 |

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, is instrumental in identifying the characteristic functional groups present in this compound.

Infrared (IR) Spectroscopy: The IR spectrum of this compound will display characteristic absorption bands. A broad O-H stretching band is expected in the region of 3200-3600 cm⁻¹ for the alcohol group. fiveable.mecore.ac.uk The N-H stretching vibrations of the primary amine group typically appear in the 3300-3500 cm⁻¹ range. fiveable.me C-H stretching vibrations from the aromatic ring and the aliphatic portion will be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. vscht.cz The C-O stretching vibration is expected in the fingerprint region. libretexts.org The IR spectrum for the related compound 3-aminoacetophenone shows distinct peaks that can be used for comparison. nist.govnih.gov

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. Aromatic ring vibrations are often strong in Raman spectra. The spectrum of 3-aminoacetophenone has been studied, and the data can be used as a reference. nih.gov

Table 3: Characteristic IR Absorption Ranges for Functional Groups in this compound fiveable.mecore.ac.ukvscht.cz

| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

| Alcohol | O-H Stretch | 3200-3600 (broad) |

| Primary Amine | N-H Stretch | 3300-3500 |

| Aromatic | C-H Stretch | 3000-3100 |

| Aliphatic | C-H Stretch | 2850-2960 |

| Carbon-Oxygen | C-O Stretch | ~1000-1300 |

Chiroptical Methods (e.g., Circular Dichroism) for Enantiomeric Excess Determination

Chiroptical methods are essential for analyzing chiral molecules like this compound, particularly for determining the enantiomeric excess (ee). wikipedia.org

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left- and right-circularly polarized light. This technique is highly sensitive to the stereochemistry of a molecule. The CD spectrum of a chiral compound is unique to its absolute configuration. For instance, studies on amino acids and their precursors have shown that their CD spectra can be used to determine the enantiomeric excess induced by circularly polarized light. nih.gov Determining the absolute configuration of chiral compounds is a critical step in chiral analysis. mdpi.com

The enantiomeric excess is a measure of the purity of a chiral substance, with a racemic mixture having an ee of 0% and a pure enantiomer having an ee of 100%. wikipedia.orglibretexts.org

Advanced Chromatographic Techniques (e.g., Chiral HPLC, GC-MS) for Purity and Enantiomeric Purity Analysis

Advanced chromatographic techniques are vital for assessing both the chemical purity and the enantiomeric purity of this compound.

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a primary method for separating and quantifying enantiomers. yakhak.org This is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers. Polysaccharide-based CSPs are commonly used for the separation of chiral amines. yakhak.orgsigmaaldrich.com The choice of the mobile phase, which often consists of a mixture of solvents like hexane (B92381) and an alcohol, is crucial for achieving good separation. chromatographyonline.com

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is widely used for the analysis of volatile and semi-volatile compounds. ttb.gov A GC-MS method can be developed to assess the purity of this compound by separating it from any impurities. The mass spectrometer then provides identification of the main component and any separated impurities based on their mass spectra. nih.gov

Computational and Theoretical Investigations of 1r 1 3 Aminophenyl Ethan 1 Ol

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the intrinsic electronic properties of a molecule. These calculations provide a foundational understanding of its stability, reactivity, and spectroscopic characteristics.

The electronic behavior of (1R)-1-(3-aminophenyl)ethan-1-ol is governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the orbital from which an electron is most likely to be donated, characterizing the molecule's ability to act as a nucleophile or electron donor. Conversely, the LUMO is the orbital that is most likely to accept an electron, indicating its capacity to act as an electrophile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that reflects the molecule's chemical reactivity and kinetic stability. youtube.com A large gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. A smaller gap indicates that the molecule is more polarizable and more readily undergoes chemical reactions. dergipark.org.tr

For this compound, DFT calculations would likely show that the HOMO density is primarily localized on the electron-rich aromatic ring and the amino group, as these are the most electron-donating parts of the molecule. The LUMO would be expected to be distributed across the π-system of the phenyl ring. The global reactivity descriptors derived from these orbital energies can be used to quantify the molecule's chemical behavior. irjweb.comnih.gov

Table 1: Key Parameters from Frontier Molecular Orbital Analysis

| Parameter | Description | Significance for this compound |

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital. | Related to the ionization potential. A higher E(HOMO) indicates a stronger tendency to donate electrons. |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital. | Related to the electron affinity. A lower E(LUMO) indicates a stronger tendency to accept electrons. |

| Energy Gap (ΔE) | The difference in energy between the LUMO and HOMO (ΔE = E(LUMO) - E(HOMO)). | Indicates chemical reactivity and stability. A smaller gap suggests higher reactivity. |

| Chemical Potential (μ) | μ ≈ (E(HOMO) + E(LUMO)) / 2 | Measures the "escaping tendency" of an electron from the system. |

| Chemical Hardness (η) | η ≈ (E(LUMO) - E(HOMO)) / 2 | Measures the resistance to change in electron distribution or charge transfer. Related to the energy gap. |

| Electrophilicity Index (ω) | ω = μ² / (2η) | Quantifies the energy lowering of a molecule when it accepts electrons, indicating its electrophilic character. |

Quantum chemical methods are highly effective in predicting various spectroscopic properties, providing a means to interpret experimental spectra or to identify unknown compounds. By calculating the response of the molecule's electronic structure to electromagnetic radiation, a theoretical spectrum can be generated.

Time-Dependent Density Functional Theory (TDDFT) is a common method used to predict electronic absorption (UV-Vis) and circular dichroism (CD) spectra. nih.gov For a chiral molecule like this compound, predicted CD spectra are particularly valuable for assigning the absolute configuration. These calculations involve determining the energies of electronic transitions and their corresponding oscillator and rotational strengths.

Furthermore, DFT calculations can accurately predict vibrational frequencies (infrared and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts. nih.gov The computed vibrational frequencies help in assigning specific absorption bands to the corresponding molecular motions (e.g., O-H stretch, N-H bend, C-C ring vibrations). Predicted NMR shifts (¹H and ¹³C) are crucial for confirming the molecular structure by comparing theoretical values with experimental data. The accuracy of these predictions is often enhanced by considering the molecule's conformational flexibility and the effects of the solvent. nih.gov

Table 2: Computational Methods for Predicting Spectroscopic Properties

| Spectrum Type | Computational Method | Information Obtained |

| UV-Vis / Circular Dichroism (CD) | Time-Dependent DFT (TDDFT) | Electronic transition energies, oscillator strengths, rotational strengths. Used to predict absorption wavelengths and chiroptical response. nih.gov |

| Infrared (IR) / Raman | DFT | Vibrational frequencies and intensities. Used to assign spectral peaks to specific bond stretches, bends, and other molecular vibrations. nih.gov |

| Nuclear Magnetic Resonance (NMR) | DFT (with methods like GIAO) | Isotropic shielding constants, which are converted to chemical shifts (δ). Used to predict ¹H and ¹³C NMR spectra. nih.gov |

Conformational Analysis and Stereochemical Preferences

The three-dimensional structure of this compound is not static; it exists as an ensemble of different spatial arrangements, or conformations, resulting from rotation around its single bonds. Conformational analysis aims to identify the most stable conformers and to understand the energy landscape connecting them.

Computational methods, starting with molecular mechanics and followed by more accurate DFT calculations, are used to systematically explore the potential energy surface of the molecule. nih.gov For this compound, key rotations include the C-C bond between the phenyl ring and the chiral carbon, the C-O bond of the alcohol, and the C-N bond of the amine.

Reaction Pathway Modeling and Mechanistic Insights

Computational chemistry is a powerful tool for elucidating the detailed mechanisms of chemical reactions. By modeling the transformation from reactants to products, researchers can gain insights into reaction feasibility, selectivity, and the role of catalysts. A prominent example is the oxidation of a secondary alcohol, like this compound, to its corresponding ketone, 1-(3-aminophenyl)ethanone.

Using quantum mechanics (DFT), the entire reaction pathway can be mapped out. caltech.eduacs.org This involves identifying and calculating the energies of all reactants, intermediates, and products. Crucially, the transition state (TS)—the highest energy point along the reaction coordinate—is located and characterized. The energy of the transition state relative to the reactants determines the activation energy, which governs the reaction rate.

For catalyzed reactions, such as the enantioselective oxidation of a chiral alcohol, computational modeling can reveal the origin of selectivity. acs.orgnih.gov By calculating the activation energies for the reaction of both the (R) and (S) enantiomers with a chiral catalyst, the model can predict which enantiomer will react faster, thus explaining the observed enantioselectivity. caltech.edu The model identifies key steric and electronic interactions within the transition state that are responsible for the energy difference between the two diastereomeric pathways. nih.gov

Table 3: Hypothetical Steps in Modeling the Catalytic Oxidation of this compound

| Reaction Step | Computational Task | Insights Gained |

| 1. Catalyst-Substrate Binding | Geometry optimization of the alcohol bound to the catalyst center. | Determines the initial binding mode and energy. |

| 2. Deprotonation | Modeling the removal of the hydroxyl proton by a base. | Identifies the most likely base and the energy cost of forming the alkoxide intermediate. |

| 3. β-Hydride Elimination | Locating the transition state structure for the transfer of the benzylic hydrogen to the catalyst. | Calculation of the activation energy (rate-determining step) and characterization of the key interactions stabilizing the TS. caltech.edu |

| 4. Product Release | Geometry optimization of the ketone product and the regenerated catalyst. | Calculation of the overall reaction energy (exothermic/endothermic). |

| 5. Enantioselectivity | Repeat steps 1-4 for the (S)-enantiomer and compare activation energies. | The difference in activation energies (ΔΔG‡) between the (R) and (S) pathways explains the enantiomeric excess. nih.gov |

Molecular Dynamics Simulations of this compound Interactions

While quantum mechanics is ideal for studying static electronic structures and single reaction steps, molecular dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. mdpi.com MD simulations model a system (e.g., a single molecule in water, or a substrate in an enzyme) by applying classical mechanics, where the forces between atoms are described by a molecular force field.

MD simulations can provide detailed insights into how this compound interacts with its environment. For instance, in the context of biocatalysis, MD is used to study the interaction of a substrate with an enzyme, such as a ketoreductase that could produce this chiral alcohol. mdpi.com The process typically involves:

Docking: Placing the molecule into the enzyme's active site computationally.

Simulation: Running an MD simulation of the enzyme-substrate complex, typically surrounded by water molecules, for nanoseconds to microseconds.

During the simulation, the trajectory of every atom is tracked, allowing for the analysis of various properties. Researchers can monitor the stability of the substrate's binding pose, identify key hydrogen bonds and hydrophobic interactions with amino acid residues, and observe conformational changes in both the substrate and the enzyme that may be critical for catalysis. mdpi.comresearchgate.net Such simulations are invaluable for understanding the structural basis of enzyme specificity and for designing new catalysts. mdpi.com

Table 4: Typical Setup for a Molecular Dynamics Simulation of this compound with a Biocatalyst

| Component | Description | Example |

| System | The components included in the simulation box. | This compound, a ketoreductase enzyme, explicit water molecules, and counter-ions to neutralize the system. |

| Force Field | A set of parameters and equations used to describe the potential energy of the system. | AMBER, CHARMM, or GROMOS for the protein and water; a compatible force field like GAFF for the small molecule (substrate). |

| Simulation Protocol | The steps to prepare and run the simulation. | Energy minimization, followed by heating to the target temperature (e.g., 300 K), equilibration under constant pressure, and a final production run. |

| Analysis | The properties calculated from the resulting trajectory. | Root-Mean-Square Deviation (RMSD) to assess stability, hydrogen bond analysis, interaction energies, and conformational changes. mdpi.com |

Structure Reactivity Relationships and Design Principles for 1r 1 3 Aminophenyl Ethan 1 Ol Derivatives

Influence of Substituent Effects on Chemical Reactivity and Selectivity

The chemical reactivity and selectivity of catalysts derived from (1R)-1-(3-aminophenyl)ethan-1-ol are profoundly influenced by the nature and position of substituents on the aromatic ring and the amino group. These substituents can exert both electronic and steric effects, which modulate the catalyst's activity and the stereochemical outcome of the reaction.

Electronic Effects: The electronic properties of substituents on the phenyl ring can alter the electron density at the nitrogen and oxygen atoms of the amino alcohol moiety. Electron-donating groups (EDGs) increase the electron density, enhancing the Lewis basicity of the nitrogen and oxygen atoms. This can lead to stronger coordination with metal centers in organometallic catalysts or influence the proton-donating/accepting ability in organocatalysis. Conversely, electron-withdrawing groups (EWGs) decrease the electron density, which can be beneficial in tuning the acidity of an N-H or O-H proton or modulating the redox potential of a metal complex.

For instance, in the context of metal-catalyzed reactions, the electronic nature of the ligand influences the metal center's Lewis acidity and, consequently, its catalytic activity. A Hammett analysis of related chiral ligands in copper-catalyzed N-H insertion reactions has shown a correlation between the electronic profile of the aniline (B41778) reactant and the enantioselectivity of the reaction. chemrxiv.org

Steric Effects: The steric bulk of substituents plays a crucial role in defining the three-dimensional architecture of the catalytic pocket. Bulky substituents near the chiral center can create a more defined and constrained environment, which can enhance stereoselectivity by favoring one transition state over another due to steric hindrance. For example, in the enantioselective addition of diethylzinc (B1219324) to aldehydes, chiral 1,3-aminophenol ligands with bulky tert-butyl groups at the 4 and 6-positions of the phenol (B47542) ring demonstrated high enantioselectivity (up to 94% ee). researchgate.net This is attributed to the steric hindrance that effectively blocks one face of the substrate, directing the nucleophile to the other.

A computational study on pyridylamido-type catalysts for olefin polymerization highlighted that hindered substituents on the ligand framework push the N-aryl ring closer to the active site, thereby enhancing the stereoselectivity of the catalyst through a "buttressing effect". mdpi.com

| Substituent (R) on Phenyl Ring | Electronic Effect | Steric Effect | Expected Impact on Reactivity | Expected Impact on Enantioselectivity |

| -OCH₃ (methoxy) | Electron-donating | Moderate | Increased catalyst activity | May decrease due to electronic mismatch |

| -Cl (chloro) | Electron-withdrawing | Small | Decreased catalyst activity | May increase due to electronic tuning |

| -C(CH₃)₃ (tert-butyl) | Electron-donating | High | May decrease due to steric hindrance | Significantly increased due to steric blocking |

| -NO₂ (nitro) | Strongly electron-withdrawing | Moderate | Significantly decreased catalyst activity | May be highly selective if electronically favorable |

This table presents hypothetical trends based on established principles of substituent effects.

Stereoelectronic Factors Governing Stereoselectivity in Reactions Involving this compound

Stereoelectronic effects arise from the specific spatial arrangement of orbitals and have a significant impact on the stability of transition states, thereby governing the stereochemical outcome of a reaction. In derivatives of this compound, the interplay between the chiral carbinol center and the electronic properties of the aromatic ring and its substituents is critical.

The orientation of polar substituents, such as hydroxyl groups, can lead to different electronic effects. For example, studies on piperidine (B6355638) and pyranoside systems have shown that equatorial polar groups are significantly more electron-withdrawing than their axial counterparts. nih.gov This is attributed to differences in charge-dipole interactions. nih.gov When this compound derivatives act as ligands, the conformation of the chelate ring formed with a metal center will dictate the orientation of substituents, and thus their stereoelectronic influence.

In asymmetric hydrogenations, for instance, the formation of a well-defined chiral environment around the metal center is crucial. The stereoelectronic properties of the ligand, derived from the this compound scaffold, can influence the binding of the substrate and the subsequent hydride transfer. The combination of a chiral backbone and tunable electronic properties allows for the fine-tuning of the catalyst to achieve high enantioselectivity. For example, chiral tridentate ligands have been successfully used in iridium-catalyzed asymmetric hydrogenation of ketones, achieving excellent yields and enantioselectivities. dicp.ac.cn

The mechanism of stereocontrol in many reactions catalyzed by these types of ligands involves direct monomer-ligand interactions rather than a "chiral growing chain" mechanism. mdpi.com The stereoselectivity is therefore highly dependent on the direct interactions between the substrate and the ligand in the transition state.

| Feature | Stereoelectronic Consideration | Consequence for Stereoselectivity |

| Chiral Carbinol Center | Pre-organizes the ligand scaffold into a specific 3D conformation. | Creates a chiral environment around the active site. |

| Amino Group | Can act as a hydrogen bond donor/acceptor or a coordinating site. | Influences substrate orientation through non-covalent interactions. |

| Aromatic Ring Substituents | Alter the electronic properties of the coordinating atoms (N, O) and the steric environment. | Modulates the stability of diastereomeric transition states. |

| Chelation to Metal | Formation of a rigid chelate ring with a specific conformation. | Locks the ligand into a well-defined chiral conformation, enhancing facial discrimination of the substrate. |

This table illustrates the key stereoelectronic factors and their impact on achieving stereoselectivity.

Rational Design of Modified this compound Scaffolds for Enhanced Synthetic Utility

The rational design of catalysts is a key objective in modern organic synthesis, aiming to develop highly efficient and selective catalysts for specific transformations. The this compound scaffold provides a versatile platform for the design of new chiral ligands and organocatalysts.

Modular Ligand Design: A key strategy involves a modular approach to ligand synthesis, allowing for the systematic variation of steric and electronic properties. By introducing different substituents on the phenyl ring, the amino group, or by modifying the ethanol (B145695) backbone, a library of ligands can be created and screened for a particular reaction. This approach has been successfully employed in the development of novel chiral silanol (B1196071) ligands for enantioselective copper-catalyzed N-H insertion reactions. chemrxiv.orgresearchgate.net

Introduction of Additional Coordinating Groups: The synthetic utility of the this compound scaffold can be enhanced by introducing additional coordinating groups to create multidentate ligands. For example, the synthesis of chiral tridentate ligands derived from a related spirocyclic scaffold has led to highly efficient catalysts for iridium-catalyzed asymmetric hydrogenation. dicp.ac.cn These multidentate ligands form more rigid and well-defined complexes with metal centers, often leading to higher enantioselectivities.

Computational Modeling: Density Functional Theory (DFT) calculations and other computational methods are increasingly used to guide the rational design of catalysts. These methods can provide insights into the structure of the catalyst-substrate complex, the mechanism of the reaction, and the origins of stereoselectivity. For instance, computational studies have been used to evaluate the steric and electronic contributions to stereoselectivity in olefin polymerization, clarifying the effect of ligand structure on the polymer microstructure. mdpi.com By understanding these relationships, new ligands with improved properties can be designed and synthesized.

The development of novel chiral 1,3-aminophenols and their application in the enantioselective addition of diethylzinc to aldehydes serves as a practical example of rational design. researchgate.net The systematic modification of the ligand structure led to the identification of a highly effective catalyst. researchgate.net

| Design Strategy | Modification | Desired Outcome | Example Application |

| Steric Tuning | Introduction of bulky groups near the chiral center. | Enhanced enantioselectivity through increased steric repulsion in one transition state. | Asymmetric alkylation of aldehydes. |

| Electronic Tuning | Introduction of electron-donating or -withdrawing groups on the aromatic ring. | Optimization of catalyst activity and selectivity by modulating the electronic properties of the active site. | Asymmetric hydrogenation, hydrosilylation. |

| Increased Denticity | Incorporation of additional coordinating atoms (e.g., phosphorus, sulfur, or another nitrogen). | Formation of more stable and rigid metal complexes, leading to higher enantioselectivity. | Iridium-catalyzed transfer hydrogenation. |

| Scaffold Modification | Synthesis of bicyclic or spirocyclic derivatives. | Creation of a more rigid and defined chiral pocket. | Asymmetric cyclization reactions. |

This table outlines various rational design strategies to improve the performance of catalysts based on the this compound scaffold.

Conclusion and Future Research Perspectives on 1r 1 3 Aminophenyl Ethan 1 Ol

Summary of Key Academic Contributions and Remaining Challenges in the Research of (1R)-1-(3-aminophenyl)ethan-1-ol

The primary academic contribution surrounding this compound lies in its efficient synthesis through the asymmetric reduction of its prochiral ketone precursor, 3-aminoacetophenone. This transformation has been a benchmark reaction for evaluating the efficacy of various catalytic systems. Key contributions include the development of ruthenium-based catalysts, which have demonstrated high enantioselectivity and yield in this reduction. For instance, the use of a chiral Ru(II) catalyst has been reported to produce this compound with exceptional enantiomeric excess.

Despite these successes, several challenges persist. A significant hurdle is the development of cost-effective and environmentally benign catalytic systems that can operate under mild conditions with high turnover numbers. While noble metal catalysts like ruthenium and rhodium are effective, their high cost and potential for trace metal contamination in the final product are considerable drawbacks. The focus is therefore shifting towards catalysts based on more abundant and less toxic metals such as iron, copper, and manganese.

Another challenge lies in broadening the substrate scope of existing catalytic systems. While the reduction of 3-aminoacetophenone is well-studied, the application of these catalysts to a wider range of substituted acetophenones with varied electronic and steric properties remains an area for improvement. Furthermore, achieving high enantioselectivity often requires careful tuning of reaction parameters, including solvent, temperature, and pressure, which can complicate industrial-scale production.

Emerging Research Avenues and Untapped Potential in the Chemistry of this compound

Emerging research is actively exploring biocatalysis as a green and highly selective alternative for the synthesis of this compound. The use of ketoreductases (KREDs) from various microorganisms is showing great promise. These enzymes can operate in aqueous media under ambient conditions and often exhibit near-perfect enantioselectivity. The untapped potential here lies in the discovery and engineering of novel enzymes with enhanced stability, broader substrate tolerance, and improved activity towards challenging substrates.

Another promising avenue is the application of this compound as a chiral auxiliary or ligand in other asymmetric transformations. Its bifunctional nature, possessing both a hydroxyl and an amino group, makes it an attractive scaffold for the design of novel chiral ligands for metal-catalyzed reactions. Research into the coordination chemistry of this compound and its derivatives could unlock new catalytic applications.

The development of continuous flow processes for the synthesis of this compound represents a significant area of untapped potential. Flow chemistry offers advantages in terms of safety, efficiency, and scalability. Integrating highly active and recyclable catalysts, whether homogeneous or heterogeneous, into a continuous flow setup could revolutionize the production of this and other chiral alcohols.

Broader Impact on Advanced Organic Synthesis and Chiral Molecule Production

The research focused on the synthesis of this compound has had a substantial impact on the broader fields of advanced organic synthesis and chiral molecule production. The development of catalysts for the asymmetric reduction of 3-aminoacetophenone has provided valuable insights and methodologies that are applicable to the synthesis of a wide array of other chiral alcohols. These alcohols are crucial intermediates in the pharmaceutical, agrochemical, and fragrance industries.

The quest for highly efficient and enantioselective catalysts for this specific transformation has driven innovation in catalyst design, including the development of new chiral ligands and catalyst immobilization techniques. This has enriched the toolbox available to synthetic organic chemists for the construction of complex stereogenic centers.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing (1R)-1-(3-aminophenyl)ethan-1-ol, and how can enantiomeric purity be achieved?

- Methodological Answer :

-

Reductive Amination : Reacting 3-nitroacetophenone with a reducing agent (e.g., sodium borohydride) followed by chiral resolution via enzymatic acetylation (e.g., lipase-mediated kinetic resolution) to isolate the (1R)-enantiomer .

-

Asymmetric Catalysis : Using chiral catalysts (e.g., Ru-BINAP complexes) in hydrogenation reactions of ketone precursors to directly obtain the (1R)-enantiomer with >85% enantiomeric excess (e.e.) .

-

Chiral HPLC Purification : Post-synthesis purification using columns like Chiralpak IA/IB to achieve >99% e.e. .

Method Yield (%) e.e. (%) Key Reference Enzymatic Resolution 70-80 99 Asymmetric Hydrogenation 85-90 88-90

Q. How can researchers confirm the stereochemical purity and structural integrity of this compound?

- Analytical Workflow :

NMR Spectroscopy : Compare H and C NMR chemical shifts with literature data (e.g., δ 1.4 ppm for CH and δ 4.2 ppm for -OH in CDCl) .

Chiral HPLC : Use a Chiralpak column with hexane:isopropanol (90:10) to resolve enantiomers; retention times should match standards .

Polarimetry : Measure specific rotation ([α]) and compare with reported values (e.g., +25° to +30° for the (1R)-enantiomer) .

Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?

- Solubility : Moderately soluble in polar solvents (e.g., ethanol, DMSO) but poorly soluble in water (<1 mg/mL at 25°C) .

- Stability : Stable at room temperature in inert atmospheres but prone to oxidation; store under N at 4°C with desiccants .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate low yields in the asymmetric synthesis of this compound?

- Critical Parameters :

- Catalyst Loading : Increase Ru-BINAP catalyst concentration to 5 mol% to enhance turnover frequency .

- Temperature Control : Maintain hydrogenation at 50°C to balance reaction rate and enantioselectivity .

- Solvent Effects : Use tetrahydrofuran (THF) instead of methanol to reduce side reactions (e.g., over-reduction) .

Q. What mechanisms explain contradictory data on the reactivity of the amino group in this compound during nucleophilic substitutions?

- Mechanistic Insights :

- Steric Hindrance : The ortho-aminophenyl group creates steric bulk, slowing nucleophilic attacks at the β-carbon .

- Electronic Effects : The electron-donating -NH group deactivates the aromatic ring, reducing electrophilic substitution rates compared to halogenated analogs .

- Experimental Validation : Conduct Hammett studies with substituent analogs (e.g., -F, -Cl) to correlate electronic effects with reaction rates .

Q. How can this compound serve as a chiral building block in pharmaceutical intermediates?

- Case Study :

-

Antiviral Drug Synthesis : Couple the compound with trifluoromethyl ketones via Mitsunobu reactions to create chiral tertiary alcohols for protease inhibitors .

-

Key Step : Use DIAD/PPh to invert stereochemistry at the hydroxyl-bearing carbon while retaining the (1R)-configuration .

Application Target Molecule Yield (%) e.e. (%) Protease Inhibitor Intermediate CF-Ketone Derivative 65 95

Data Contradiction Analysis

Q. Why do reported enantiomeric excess (e.e.) values vary across studies for this compound?

- Root Causes :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.